methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic molecule featuring a distinctive arrangement of a pyridopyrimidine core, a piperidine ring, a sulfonyl group, and a thiophene carboxylate ester. This compound combines various functional groups, each contributing unique chemical properties that make it of significant interest in synthetic chemistry and potentially beneficial in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step synthetic process:
Formation of the pyridopyrimidine core: : Starting with a pyridine derivative, a series of condensation reactions form the pyridopyrimidine structure.
Attachment of the piperidine ring: : Via nucleophilic substitution or reductive amination, the piperidine ring is attached to the pyridopyrimidine core.
Introduction of the sulfonyl group: : Sulfonyl chloride reacts with the amine group on the piperidine ring under basic conditions.
Formation of the thiophene carboxylate ester: : The thiophene ring is introduced through palladium-catalyzed coupling reactions, followed by esterification to yield the final compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized reaction conditions, including precise temperature control, solvent selection, and purification methods. Continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : The nitro group in intermediates may be reduced to amines.
Substitution: : Halogenated derivatives may undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly employs reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Involves reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation produces sulfoxides and sulfones.
Reduction yields amines or alcohols.
Substitution results in a variety of substituted pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry
Serves as a building block for more complex molecules in synthetic organic chemistry.
Biology
Acts as a ligand in binding studies with biological macromolecules.
Medicine
Explored for its potential as a pharmaceutical agent, particularly in treatments involving its unique binding properties.
Industry
Employed in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
Molecular Targets and Pathways
Mechanism: : The compound likely interacts with enzyme active sites or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pathways: : In medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity, influencing pathways related to disease.
Comparison with Similar Compounds
Unique Features
The combination of a pyridopyrimidine core and piperidine sulfonyl thiophene ester makes it distinct in its physicochemical properties and potential biological activities.
List of Similar Compounds
Compounds with pyridopyrimidine core structures.
Derivatives of piperidine sulfonyl thiophene.
Other esterified thiophene carboxylates.
Properties
IUPAC Name |
methyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-27-18(24)15-14(6-10-28-15)29(25,26)21-8-4-12(5-9-21)22-11-20-16-13(17(22)23)3-2-7-19-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMODLPEBGZLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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